molecular formula C7H8ClNO3S B2359560 4-Chloro-3-methoxybenzenesulfonamide CAS No. 749253-53-0

4-Chloro-3-methoxybenzenesulfonamide

Cat. No.: B2359560
CAS No.: 749253-53-0
M. Wt: 221.66
InChI Key: KHVHRFWNCQBULB-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S. It is known for its applications as a disinfectant and oxidizing agent. This compound is a white crystalline powder that is soluble in water and exhibits strong oxidizing properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in various organic reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydroxide or other strong bases are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted benzenesulfonamides .

Scientific Research Applications

4-Chloro-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its disinfectant properties.

    Industry: It is used in the formulation of cleaning agents and disinfectants due to its strong oxidizing properties

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonamide: Similar in structure but lacks the chlorine atom.

    4-Chloro-3-methylbenzenesulfonamide: Similar but has a methyl group instead of a methoxy group.

    4-Chloro-3-nitrobenzenesulfonamide: Contains a nitro group instead of a methoxy group

Uniqueness

4-Chloro-3-methoxybenzenesulfonamide is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical properties such as increased reactivity and solubility. These properties make it particularly useful in applications requiring strong oxidizing agents and disinfectants .

Properties

IUPAC Name

4-chloro-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVHRFWNCQBULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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